molecular formula C6H5BrClN B031250 3-Bromo-5-chloroaniline CAS No. 96558-78-0

3-Bromo-5-chloroaniline

Cat. No. B031250
CAS RN: 96558-78-0
M. Wt: 206.47 g/mol
InChI Key: YYBRLVWWPRAQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromo-5-chloroaniline involves various strategies, including palladium-catalyzed reactions and bromination processes. One approach involves the palladium-catalyzed indolization of 2-bromo- or chloroanilines with internal alkynes, providing a pathway to 2,3-disubstituted indole compounds with high regioselectivity (Shen et al., 2004). Another method explores the bromination of the 3-Chloroanilinium Cation, resulting in novel copper(I) bromide lattices through in-situ redox processes, highlighting a versatile approach to halogenated aniline derivatives (Willett, 2001).

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloroaniline and its derivatives has been elucidated through X-ray diffraction and computational methods. Studies on Schiff bases derived from 3-bromo-5-chlorosalicylaldehyde reveal intricate details about their crystalline structure, showing coplanar aromatic rings and highlighting the significance of halogen...halogen interactions in assembling molecular networks (Zhao, 2009).

Chemical Reactions and Properties

3-Bromo-5-chloroaniline participates in various chemical reactions, contributing to the synthesis of complex organic compounds. For instance, its involvement in Suzuki cross-coupling reactions underlines its role in creating novel molecules with potential non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).

Physical Properties Analysis

The physical properties of 3-Bromo-5-chloroaniline, such as solubility, melting point, and density, are essential for understanding its behavior in different chemical environments. These properties are determined by its molecular structure, which is influenced by the presence of bromine and chlorine atoms. Studies focusing on the crystal structure and conformation of related compounds offer insight into the factors that govern these physical properties (Elerman et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-chloroaniline, including reactivity, stability, and functional group transformations, are pivotal for its applications in organic synthesis. The chemoselective functionalization of derivatives, as seen in amination reactions, underscores the compound's versatility and its utility in synthesizing targeted chemical entities with specific properties (Stroup et al., 2007).

Scientific Research Applications

  • Toxicology : 3,5-Dihaloanilines, which include compounds like 3-Bromo-5-chloroaniline, are more potent nephrotoxicants in vitro than their 4-haloaniline isomers. Bromo and iodo substitutions notably enhance the nephrotoxic potential of aniline derivatives (Hong et al., 2000).

  • Chemical Synthesis : A study on the synthesis and characterization of Schiff bases from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline reveals that these compounds exhibit an E configuration and form a three-dimensional supermolecular network (Zhao, 2009).

  • Environmental Science : The bioaugmentation with 3-CA-degrading strains like Comamonas testosteroni I2 gfp can effectively protect activated-sludge reactor functions and nitrification after a 3-chloroaniline shock load, demonstrating the potential for bioremediation in contaminated environments (Boon et al., 2003).

  • Photocatalysis : The use of oxyhalogens can significantly improve the photocatalytic performance of TiO2, leading to faster decay of o-chloroaniline. This suggests applications in environmental remediation and pollution control (Choy & Chu, 2007).

  • Microbial Dehalogenation : Microorganisms from methanogenic aquifers can biologically dehalogenate chloroanilines, which suggests potential bioremediation approaches for environments contaminated with such compounds (Kuhn & Suflita, 1989).

Safety And Hazards

3-Bromo-5-chloroaniline is considered hazardous. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRLVWWPRAQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914459
Record name 3-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloroaniline

CAS RN

38762-41-3, 96558-78-0
Record name 4-Bromo-2-chloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5-CHLOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-bromo-3-chloro-5-nitrobenzene (4.27 g, 18.0 mmol) was dissolved in acetic acid (24.1 mL μl, 18.0 mmol) then zinc dust (11.82 g, 180 mmol) was added. After 4 h the reaction was filtered and concentrated to afford 3-bromo-5-chlorobenzenamine (3.7 g, 99% yield).
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.82 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloroaniline
Reactant of Route 2
3-Bromo-5-chloroaniline
Reactant of Route 3
3-Bromo-5-chloroaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloroaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-chloroaniline
Reactant of Route 6
3-Bromo-5-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.